Malononitrile, (4-pyridylmethylene)-

描述

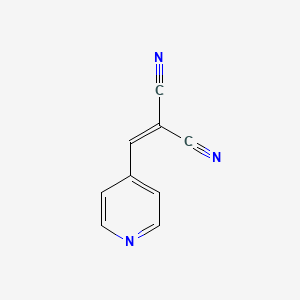

“Malononitrile, (4-pyridylmethylene)-” is a chemical compound with the molecular formula C9H5N3 . It is also known by other names such as 1,1-dicyano-2-(pyridine-4-yl)ethylene and 2-(pyridin-4-ylmethylidene)propanedinitrile .

Molecular Structure Analysis

The molecular structure of “Malononitrile, (4-pyridylmethylene)-” consists of a pyridine ring attached to a malononitrile group . The InChI string representation of the molecule isInChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H . Physical And Chemical Properties Analysis

The molecular weight of “Malononitrile, (4-pyridylmethylene)-” is 155.16 g/mol . It has a topological polar surface area of 60.5 Ų and a complexity of 249 .科学研究应用

Application in the Study of Structural, Electronic, and Spectral Properties

Scientific Field

This application falls under the field of Physical Chemistry and Computational Chemistry .

Summary of the Application

The compound “Malononitrile, (4-pyridylmethylene)-” was used in a study to understand its structural, electronic properties, 14 N NQR parameters, and first hyperpolarizability .

Methods of Application or Experimental Procedures

The study was conducted in the gas phase using a hybrid functional PBE method with LanL2DZ, and 6-311G (d,p) basis sets for transition metal and main group elements, respectively . The solvent effect on structural parameters and frontier orbital energies of complexes was also studied based on the Polarizable Continuum Model (PCM) .

Results or Outcomes

The results indicated that the polarity of solvents played a significant role in the structures and properties of the complex . The 1H and 13C NMR chemical shifts were calculated using the Gauge-invariant atomic orbital (GIAO) method .

Application in Asymmetric Michael Addition

Scientific Field

This application is in the field of Organic Chemistry and Catalysis .

Summary of the Application

“Malononitrile, (4-pyridylmethylene)-” was used in a rosin-derived bifunctional squaramide catalyzed asymmetric Michael addition with chalcones .

Methods of Application or Experimental Procedures

The study involved the use of malononitrile for asymmetric Michael addition, which has received extensive attention since its nitrile group could be efficiently converted to valuable functionalities .

Results or Outcomes

The protocol provides a methodology for the facile synthesis of chiral γ-cyano carbonyl compounds in high yields and enantioselectivities (up to 99% yield and 90% ee) with a lower catalyst loading (0.3 mol%) . The predominant R-configured adducts were obtained by this organocatalytic reaction .

Application in Design and Synthesis of Heterocyclic Motifs

Scientific Field

This application is in the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

The compound “Malononitrile, (4-pyridylmethylene)-” has been used in the design and skeletal diverse synthesis of heterocyclic motifs . These motifs are important in the development of new pharmaceuticals .

Methods of Application or Experimental Procedures

The study involved the use of malononitrile dimer as a privileged reactant in the design and synthesis of heterocyclic motifs . The specific methods and experimental procedures are not detailed in the available information.

Results or Outcomes

The outcomes of this research could have potential applications in material science, inorganic chemistry, and pharmaceuticals . However, the specific results or quantitative data are not provided in the available information.

安全和危害

属性

IUPAC Name |

2-(pyridin-4-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURXLCIKUWIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212410 | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (4-pyridylmethylene)- | |

CAS RN |

63080-75-1 | |

| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)